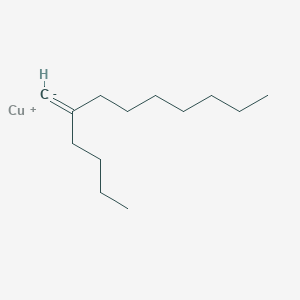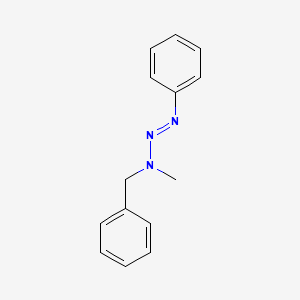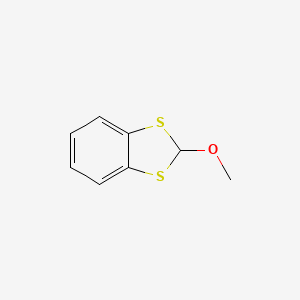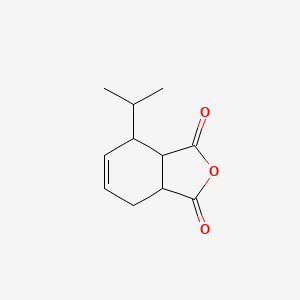
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran ring system with a propan-2-yl group attached
Méthodes De Préparation
The synthesis of 4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable phenol derivative with a ketone can lead to the formation of the benzofuran ring. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities are explored for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities.
Comparaison Avec Des Composés Similaires
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as:
Cuminaldehyde: A benzaldehyde derivative with an isopropyl group.
p-Cymene: An aromatic compound with a similar isopropyl group. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propriétés
Numéro CAS |
54108-75-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-propan-2-yl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-4,6-9H,5H2,1-2H3 |
Clé InChI |
VVABHAATGQMWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C=CCC2C1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
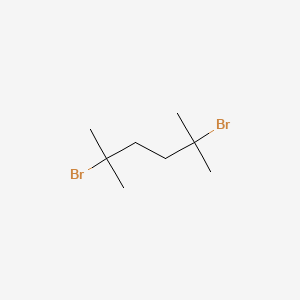
phosphane](/img/structure/B14628550.png)
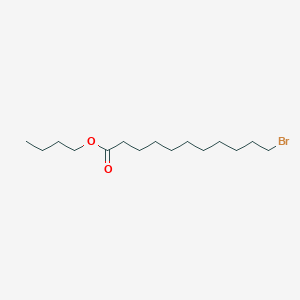

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
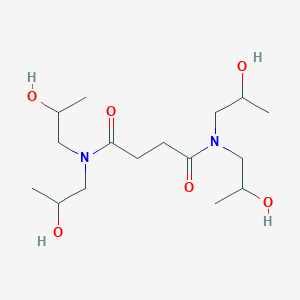
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)

